molecular formula C10H11ClN2O3 B2998502 5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride CAS No. 1047974-79-7

5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride

Cat. No.: B2998502
CAS No.: 1047974-79-7
M. Wt: 242.66
InChI Key: WUPMYLQVIBXZSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride is a complex organic compound with a unique structure that includes a dioxolo ring fused to an isoquinoline core

Mechanism of Action

Target of Action

The primary target of 5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride is thought to be the Alpha-2 adrenergic receptors . These receptors play a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

This compound is believed to act as a partial agonist at the Alpha-2 adrenergic receptors . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can lead to changes in the cell that are different from those caused by full agonists.

Result of Action

The activation of Alpha-2 adrenergic receptors by this compound can lead to a variety of molecular and cellular effects. For instance, it may result in a decrease in the release of certain neurotransmitters, which can affect neuronal signaling and potentially lead to changes in behavior and cognition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxolo ring, followed by further functionalization to introduce the aminium chloride group. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and the availability of raw materials. Industrial synthesis often employs optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of new compounds with different properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on different biological targets.

    Industry: The compound’s properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline: This compound shares a similar core structure but lacks the aminium chloride group.

    Hydrastinine: Another related compound with a similar dioxolo-isoquinoline structure but different functional groups.

Uniqueness

What sets 5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride apart is its specific functionalization, which imparts unique chemical and biological properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(5-oxo-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3.ClH/c11-7-3-12-10(13)6-2-9-8(1-5(6)7)14-4-15-9;/h1-2,7H,3-4,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPMYLQVIBXZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC3=C(C=C2C(=O)N1)OCO3)[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.